

Why the Terutroban PERFORM trial was stopped prematurely for futility

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Compound of Interest

Compound Name:	Terutroban
Cat. No.:	B1683094

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Technical Support Center: The PERFORM Trial

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the premature termination of the **Terutroban** PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with **teRutroban** in patients with a history of ischemic stroke or transient ischemic attack) trial.

Frequently Asked Questions (FAQs)

Q1: Why was the Phase III PERFORM trial for **terutroban** stopped prematurely?

The PERFORM trial was stopped prematurely for futility.^{[1][2]} This decision was based on a recommendation from the independent Data Monitoring Committee on October 12, 2009.^[1] The committee concluded that the study was highly unlikely to demonstrate any significant benefit of **terutroban** compared to aspirin for the secondary prevention of cerebrovascular and cardiovascular ischemic events.^[1]

Q2: What were the specific futility criteria for the PERFORM trial?

The predefined futility criteria stipulated that the trial would be considered for termination if the observed hazard ratio (HR) for the primary endpoint was greater than 1 and the 95% confidence interval (CI) was greater than 0.93.^[1] The interim analysis met these conditions, indicating that **terutroban** was not performing better than aspirin and was unlikely to do so even if the trial continued.

Q3: What was the primary efficacy endpoint of the PERFORM trial?

The primary efficacy endpoint was a composite of major vascular events, including fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).

Q4: How did the outcomes for **terutroban** compare to aspirin in the final analysis?

The final analysis showed no significant difference between the two treatment groups for the primary endpoint. The primary endpoint occurred in 11% of patients in both the **terutroban** and aspirin groups, with a hazard ratio of 1.02 (95% CI 0.94–1.12). Furthermore, **terutroban** did not demonstrate superiority in secondary or tertiary endpoints and was associated with a slight increase in minor bleeding events compared to aspirin (12% vs. 11%; HR 1.11, 95% CI 1.02–1.21).

Q5: What is the mechanism of action for **terutroban**?

Terutroban is a selective antagonist of the thromboxane prostanoid (TP) receptor. By blocking this receptor, it inhibits the actions of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The therapeutic goal was to reduce the risk of clot formation and ischemic events.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the PERFORM trial that led to its termination.

Parameter	Terutroban	Aspirin	Hazard Ratio (95% CI)
Patients Analyzed	9,556	9,544	N/A
Mean Follow-up (months)	28.3	28.3	N/A
Primary Endpoint Events	1,091 (11%)	1,062 (11%)	1.02 (0.94–1.12)
Minor Bleeding Events	1,147 (12%)	1,045 (11%)	1.11 (1.02–1.21)

Experimental Protocols

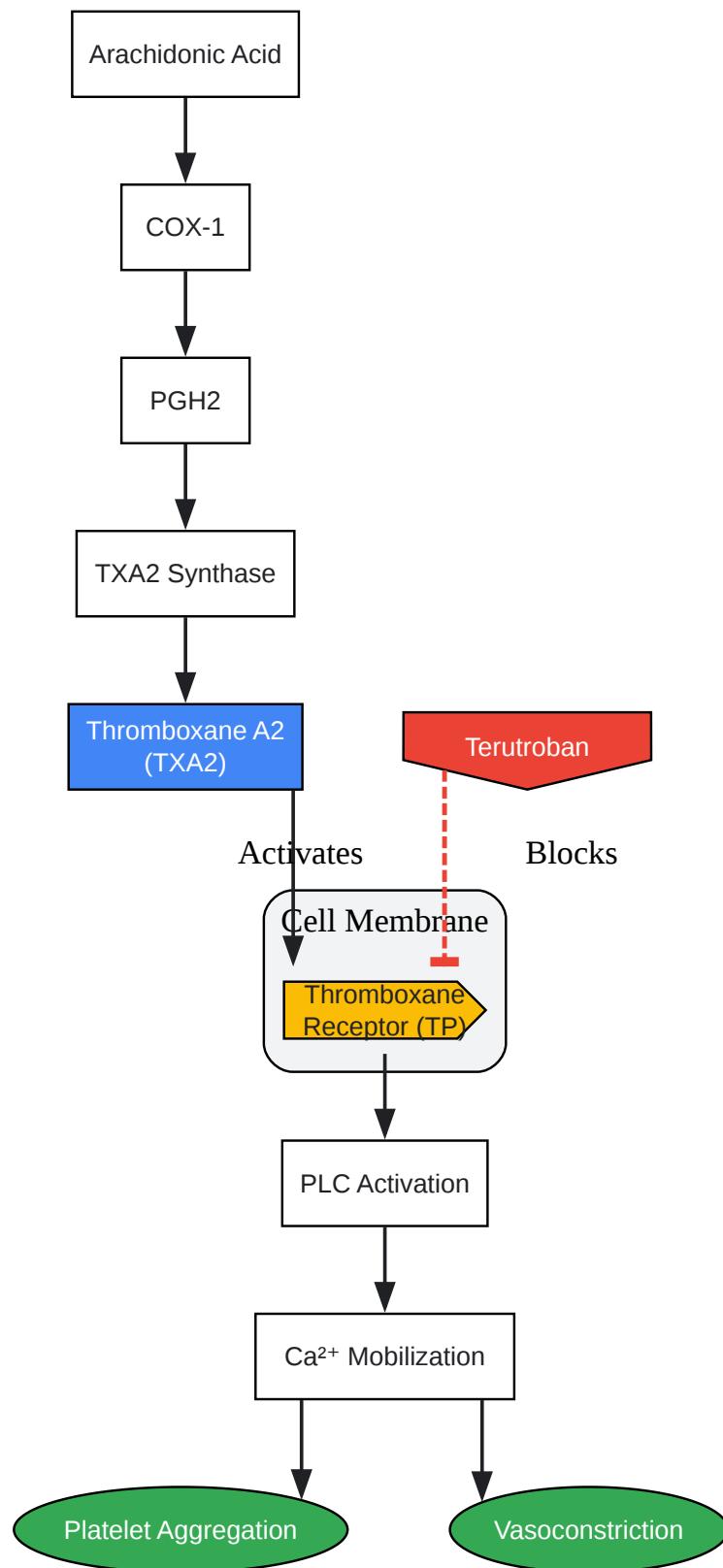
PERFORM Trial Methodology

The PERFORM study was a large-scale, international, randomized, double-blind, parallel-group Phase III clinical trial.

- Objective: To compare the efficacy and safety of **terutroban** versus aspirin for the secondary prevention of major vascular events in patients with recent cerebral ischemic events.
- Patient Population: The trial enrolled patients who had experienced an ischemic stroke within the previous three months or a transient ischemic attack (TIA) within the previous eight days.
- Randomization and Blinding: A total of 19,120 patients from 802 centers across 46 countries were randomized. Using a central interactive response system, patients were allocated in a 1:1 ratio to receive either **terutroban** or aspirin. Both patients and investigators were masked to the treatment allocation.
- Treatment Regimen:
 - **Terutroban** Group: Received 30 mg of **terutroban** orally once daily.
 - Aspirin Group: Received 100 mg of aspirin orally once daily.
- Statistical Analysis Plan: The trial was designed as an event-driven study to first test for non-inferiority of **terutroban** to aspirin (with a non-inferiority margin of 1.05 for the HR), followed by a test for superiority. The Data Monitoring Committee conducted two interim efficacy analyses, with the second including a futility analysis. The intention-to-treat principle was used for the final analysis.

Visualizations

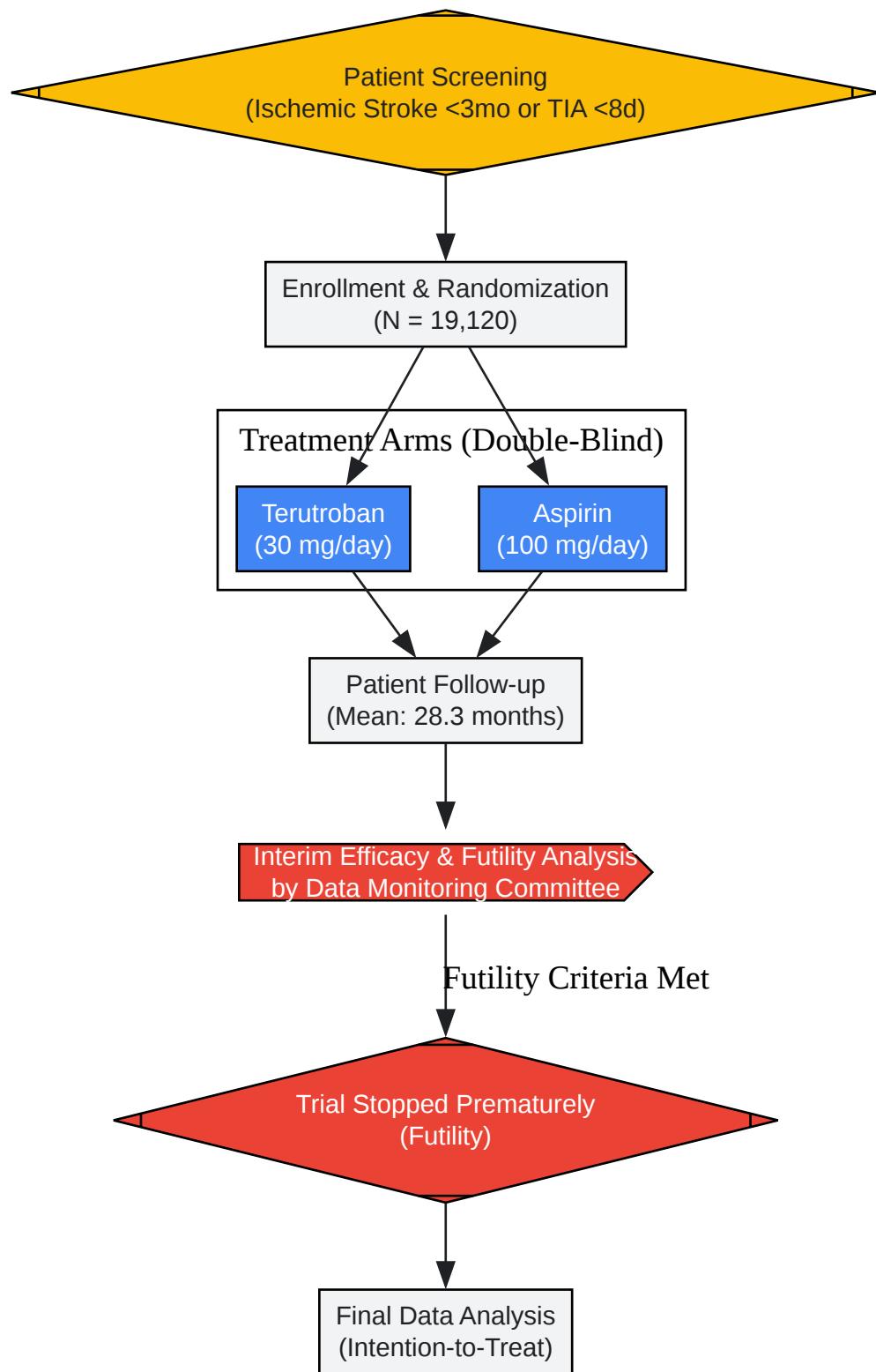
Signaling Pathway Diagram



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Caption: Thromboxane A2 signaling pathway and the inhibitory action of **Terutroban**.

Experimental Workflow Diagram



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Caption: Workflow of the prematurely stopped PERFORM clinical trial.

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References

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- 2. Terutroban versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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